3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-4-7-18(20-19-13)25-15-3-2-9-21(12-15)26(22,23)16-5-6-17-14(11-16)8-10-24-17/h4-7,11,15H,2-3,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXJIOANSFZGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a piperidine moiety, and a sulfonyl group linked to a dihydrobenzofuran. This structural diversity suggests potential for significant biological activity, particularly in therapeutic applications.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 386.43 g/mol
The compound's synthesis typically involves multiple steps, often utilizing microwave-assisted techniques to enhance yield and efficiency. Its structural complexity allows for various interactions with biological targets, which can lead to diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound is influenced by its functional groups. Preliminary studies indicate that similar compounds can modulate enzyme activities and receptor signaling pathways, suggesting potential therapeutic benefits.
Table 1: Summary of Biological Activities
| Compound Type | Common Activities | Unique Features |
|---|---|---|
| Benzofuran Derivatives | Anti-tumor, anti-inflammatory | Variability in substituents affects potency |
| Piperidine Derivatives | Analgesic, anti-inflammatory | Structural flexibility enhances binding affinity |
| Pyridazine Derivatives | Antimicrobial, anti-cancer | Diverse mechanisms of action |
The compound is hypothesized to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The presence of the piperidine moiety may allow for interaction with neurotransmitter receptors, potentially influencing neurological functions.
- Anticancer Activity : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by affecting mitochondrial functions and cell signaling pathways.
Study 1: Antitumor Activity
In a study examining the antitumor properties of related benzofuran derivatives, it was found that certain modifications enhanced cytotoxicity against various cancer cell lines. For instance, compounds with sulfonyl groups exhibited improved binding affinity to target proteins involved in tumor progression.
Study 2: Anti-inflammatory Effects
Research on piperidine derivatives indicated that they could effectively reduce inflammation markers in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting that this compound might also exert similar effects.
Comparison with Similar Compounds
Structural Analog: 3-{1-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]-5-methyl-1H-imidazol-2-yl}pyridine (S692-1104)
- Key Differences :
- Replaces the 2,3-dihydrobenzofuran ring with a 2,3-dihydro-1,4-benzodioxine system, introducing an additional oxygen atom. This increases polarity but may reduce lipophilicity compared to the target compound .
- Substitutes pyridazine with imidazole-pyridine , altering electronic distribution and hydrogen-bonding capacity.
- Functional Implications :
Structural Analog: (S)-1-((S)-2-Amino-3-cyclohexylpropanoyl)-N-((S)-1-fluoro-2-oxo-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexan-3-yl)pyrrolidine-2-carboxamide
- Key Differences: Incorporates a pentamethyl-dihydrobenzofuran sulfonyl group, significantly increasing steric bulk and lipophilicity.
- Functional Implications :
Structural Analog: 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Key Differences :
- Functional Implications :
Structural Analogs from Pyridazine Derivatives ()
Examples include:
- 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine : The nitro group increases reactivity but may confer cytotoxicity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl groups (target compound) improve target affinity but may reduce solubility compared to sulfanyl or methoxy substituents .
- Ring Systems : Dihydrobenzofuran (target) offers a balance of rigidity and lipophilicity, whereas benzodioxine (S692-1104) increases polarity but may limit blood-brain barrier penetration .
- Steric Effects : Bulky substituents (e.g., pentamethyl groups in ) enhance selectivity but complicate synthesis and metabolic clearance.
Q & A
What are the optimal reaction conditions for synthesizing 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine?
Category: Basic Research
Answer:
Synthesis requires precise control of temperature (typically 60–80°C for sulfonylation steps) and pH (neutral to mildly alkaline for nucleophilic substitutions). Multi-step protocols often involve coupling the dihydrobenzofuran-sulfonylpiperidine moiety to the pyridazine core via Mitsunobu or SN2 reactions. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates validated via -NMR and -NMR spectroscopy to confirm regioselectivity and purity .
How can structural discrepancies in synthesized batches be resolved?
Category: Advanced Research (Data Contradiction Analysis)
Answer:
Discrepancies often arise from incomplete sulfonylation or stereochemical variations. Use high-resolution mass spectrometry (HRMS) to confirm molecular weights and 2D-NMR (e.g., COSY, NOESY) to resolve stereochemistry. Compare experimental -NMR chemical shifts with density functional theory (DFT)-calculated values for validation. Cross-check reaction logs for deviations in temperature or solvent polarity .
What advanced analytical techniques are recommended for confirming compound purity?
Category: Basic Research
Answer:
Combine orthogonal methods:
- HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect impurities.
- Differential Scanning Calorimetry (DSC) to identify polymorphic forms.
- Elemental Analysis to verify stoichiometric ratios of C, H, N, and S .
How can structure-activity relationship (SAR) studies be designed for this compound?
Category: Advanced Research
Answer:
Systematically modify substituents:
- Replace the dihydrobenzofuran group with other bicyclic systems (e.g., benzodioxole) to assess aromatic stacking effects.
- Vary sulfonylpiperidine substituents to study steric/electronic impacts on target binding.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains or GPCRs .
What methodologies are suitable for assessing biological activity in vitro?
Category: Basic Research
Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization for kinase activity (e.g., EGFR or PI3K) with ATP-competitive binding protocols.
- Cytotoxicity Screening: Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression.
Include positive controls (e.g., staurosporine for kinases) and validate results with siRNA knockdowns .
How can solubility challenges be addressed during formulation?
Category: Advanced Research
Answer:
- Use co-solvents like PEG-400 or cyclodextrin-based inclusion complexes.
- Synthesize prodrugs by esterifying the pyridazine hydroxyl group to improve lipophilicity.
- Characterize solubility profiles using shake-flask methods with UV-Vis quantification at λ~270 nm (pyridazine absorption band) .
What strategies resolve contradictory bioactivity data across cell lines?
Category: Advanced Research (Data Contradiction Analysis)
Answer:
- Perform transcriptomic profiling (RNA-seq) to identify differential expression of target proteins.
- Validate off-target effects using proteome-wide affinity pulldown assays.
- Adjust assay conditions (e.g., serum-free media to reduce protein-binding interference) .
How can reaction mechanisms for key synthetic steps be elucidated?
Category: Advanced Research
Answer:
- Use -isotopic labeling in sulfonylation steps to track oxygen transfer.
- Perform kinetic studies under varying temperatures to determine activation energy (Arrhenius plots).
- Computational studies (Gaussian 16) with transition-state modeling to identify rate-limiting steps .
What computational tools are recommended for predicting metabolic stability?
Category: Advanced Research
Answer:
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-dealkylation).
- Metabolite Identification: Simulate phase I/II metabolism with BioTransformer 3.0 and validate with in vitro microsomal assays (human liver microsomes + NADPH) .
How can enantiomeric purity be ensured during scale-up?
Category: Advanced Research
Answer:
- Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) for separation.
- Use asymmetric synthesis catalysts (e.g., BINAP-ruthenium complexes) for stereocontrol during piperidine functionalization.
- Monitor optical rotation ([α]) and compare with literature values for known enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
